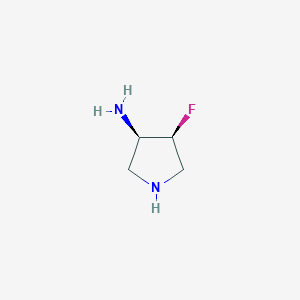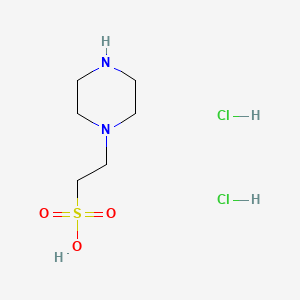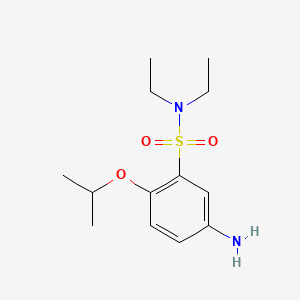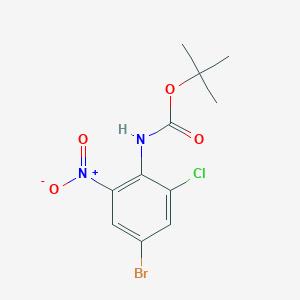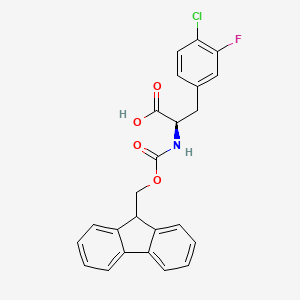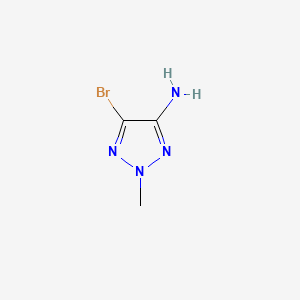
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with methylamine under specific conditions. The reaction typically takes place in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or alkyl halides in the presence of a base.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 5-substituted triazoles.
Oxidation: Formation of triazole oxides.
Reduction: Formation of triazole amines.
科学的研究の応用
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 5-bromo-2-methyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to its potential use as an anticancer agent .
類似化合物との比較
Similar Compounds
5-bromo-1H-1,2,3-triazole: Lacks the methyl and amine groups.
2-methyl-1H-1,2,3-triazole: Lacks the bromine and amine groups.
4-amino-1H-1,2,3-triazole: Lacks the bromine and methyl groups.
Uniqueness
5-bromo-2-methyl-2H-1,2,3-triazol-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the methyl and amine groups contribute to its biological properties .
特性
分子式 |
C3H5BrN4 |
|---|---|
分子量 |
177.00 g/mol |
IUPAC名 |
5-bromo-2-methyltriazol-4-amine |
InChI |
InChI=1S/C3H5BrN4/c1-8-6-2(4)3(5)7-8/h1H3,(H2,5,7) |
InChIキー |
QXAPDGPALJSVLK-UHFFFAOYSA-N |
正規SMILES |
CN1N=C(C(=N1)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13492763.png)
![{5-Oxa-2-azaspiro[3.4]octan-6-yl}methanol](/img/structure/B13492771.png)

